molecular formula C24H21N3O3 B11307825 3-ethoxy-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide

3-ethoxy-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide

Cat. No.: B11307825
M. Wt: 399.4 g/mol
InChI Key: YWNRTSAEMGLBEF-UHFFFAOYSA-N
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Description

3-ethoxy-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethoxy group, a benzamide core, and a 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a nitrile under acidic or basic conditions.

    Substitution on the benzamide core: The ethoxy group can be introduced via an etherification reaction using ethyl alcohol and a suitable catalyst.

    Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole derivative with the benzamide core, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzamide core, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies can focus on its interaction with biological targets and its potential as a lead compound for drug development.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its structure suggests potential interactions with various biological pathways, making it a candidate for the development of new therapeutic agents.

Industry

In industrial applications, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring and benzamide core are known to interact with various molecular targets, potentially affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)benzamide: Lacks the oxadiazole ring, making it less versatile in terms of chemical reactivity.

    3-ethoxybenzamide: Lacks the oxadiazole and methylphenyl groups, resulting in different chemical and biological properties.

    1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring but differ in other substituents, affecting their overall properties.

Uniqueness

3-ethoxy-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the oxadiazole ring, in particular, sets it apart from simpler benzamide derivatives, offering a broader range of applications in research and industry.

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

3-ethoxy-N-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide

InChI

InChI=1S/C24H21N3O3/c1-3-29-21-6-4-5-19(15-21)23(28)25-20-13-11-18(12-14-20)24-26-22(27-30-24)17-9-7-16(2)8-10-17/h4-15H,3H2,1-2H3,(H,25,28)

InChI Key

YWNRTSAEMGLBEF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)C

Origin of Product

United States

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